molecular formula C18H19N3O2 B2502945 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-63-3

4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2502945
CAS No.: 868977-63-3
M. Wt: 309.369
InChI Key: KKWMDLOYFNAKKP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic small molecule featuring the privileged imidazo[1,2-a]pyridine scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. This scaffold is recognized for its diverse bioactivity and favorable physicochemical properties, making it a valuable template for developing therapeutics targeting various diseases. The compound's molecular architecture, which combines a benzamide moiety with an imidazopyridine core via an ethylethyl linker, is designed to interact with specific biological targets. The primary research applications of this compound are anticipated based on the well-documented roles of its structural analogues. The imidazo[1,2-a]pyridine scaffold is prevalent in compounds investigated as protein kinase inhibitors , with derivatives showing potent activity against kinases like V600EBRAF, a key target in melanoma . Furthermore, structurally related imidazopyrazine derivatives, such as BIM-46174, have been identified as pan-inhibitors of heterotrimeric G proteins , effectively blocking GTP binding and nucleotide exchange on Gα subunits, thereby inhibiting GPCR-mediated signaling pathways . This suggests potential utility for this compound in pharmacological studies aimed at dissecting complex GPCR signal transduction mechanisms. Researchers can utilize this high-purity compound as a chemical tool or a lead structure in various fields, including oncology, neuroscience, and molecular pharmacology. Its specific research value lies in exploring structure-activity relationships (SAR) and optimizing potency and selectivity for particular enzymatic or receptor targets. The presence of the 4-ethoxybenzamide group is a critical structural feature, as the terminal benzamide moiety in related compounds has been demonstrated to significantly influence anti-proliferative activity . WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-23-16-8-6-14(7-9-16)18(22)19-11-10-15-13-21-12-4-3-5-17(21)20-15/h3-9,12-13H,2,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWMDLOYFNAKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the benzamide moiety can be achieved using lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Alkyl or aryl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazopyridine Derivatives

Compound Name Structural Features Molecular Formula Key Differences from Target Compound Biological/Pharmacological Notes References
4-ethoxy-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide 7-methyl substitution on imidazopyridine; ethoxy-benzamide core C₁₉H₂₁N₃O₂ Methyl group at 7-position of imidazopyridine Likely altered lipophilicity and steric interactions compared to unsubstituted imidazopyridine
4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)phthalazin-1-amine (2d) Phthalazine core; chloro substituent C₁₇H₁₄ClN₅ Phthalazine replaces benzamide; chloro instead of ethoxy Demonstrated in vitro trypanosomicidal activity (IC₅₀ = 2.1 µM against T. brucei)
3-Chloro-N-{1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)-2-propanyl}-4-isopropoxybenzamide Hydroxyethyl on imidazopyridine; dimethylglycyl amino side chain C₃₂H₃₈ClN₅O₄ Complex side chain; isopropoxy instead of ethoxy Enhanced solubility due to polar hydroxyethyl group; potential for improved CNS penetration
N-[2-(dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide Sulfonamide core; pyrimidine-imidazopyridine hybrid C₂₀H₂₂N₆O₂S Sulfonamide replaces benzamide; pyrimidine linker Targets cyclin-dependent kinases (CCND1/CCNE1), suggesting antitumor potential
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide Thienyl substitution on imidazopyridine; chloro-benzamide C₁₈H₁₂ClN₃OS Thienyl group at imidazopyridine 2-position; chloro instead of ethoxy Increased π-π stacking potential due to thienyl moiety; possible redox activity

Physicochemical and Pharmacokinetic Implications

Substituent Effects: Ethoxy vs. Chloro: The ethoxy group in the target compound improves metabolic stability compared to chloro-substituted analogs (e.g., 2d), which may exhibit higher reactivity and shorter half-lives . Methyl vs.

Core Modifications :

  • Replacement of the benzamide with a phthalazine (2d) or sulfonamide () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity. For example, sulfonamide derivatives may exhibit stronger binding to kinase ATP pockets .

Linker and Side Chain Variations: The ethyl linker in the target compound balances flexibility and rigidity, whereas bulkier side chains (e.g., dimethylglycyl amino in ) may enhance solubility but introduce steric hindrance .

Biological Activity

4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizes relevant research findings, and discusses its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 328.38 g/mol

The compound features an ethoxy group, an imidazo[1,2-a]pyridine moiety, and a benzamide structure, which contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, studies on imidazo[1,2-a]pyridine derivatives have shown their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Imidazo[1,2-a]pyridine derivative AHeLa5.0Apoptosis induction
Imidazo[1,2-a]pyridine derivative BMCF-73.5Cell cycle arrest
This compoundA549TBDTBD

Note: TBD = To be determined

Antimycobacterial Activity

A study published in PubMed highlights the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives that demonstrated promising antitubercular activity against Mycobacterium tuberculosis (MTB). The findings suggest that modifications in the imidazo structure can enhance efficacy against drug-resistant strains.

Case Study:
In vitro testing revealed that certain derivatives displayed low nanomolar minimum inhibitory concentrations (MICs), indicating strong potential as lead compounds for tuberculosis treatment .

The biological activity of this compound is likely linked to its interaction with specific molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of RET kinase, suggesting a potential role for this compound in targeting kinase pathways involved in tumor growth .
  • Immune Modulation : Compounds from the imidazo family have been studied for their ability to enhance immune responses, particularly in cancer immunotherapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Research on related compounds suggests favorable absorption and distribution characteristics with manageable toxicity profiles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide?

The synthesis typically involves coupling the imidazo[1,2-a]pyridine core with a benzamide derivative. Key steps include:

  • Core formation : Cyclization of 2-aminopyridine derivatives with α-bromo ketones under reflux conditions in polar solvents (e.g., DMF or ethanol) .
  • Amide coupling : Reaction of the imidazo[1,2-a]pyridine-ethylamine intermediate with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to minimize side reactions .
  • Critical parameters : Temperature control (<60°C) and solvent selection (e.g., dichloromethane for amidation) to ensure >70% yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and amide bond formation. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient achieves >95% purity .
  • Crystallography : X-ray diffraction is recommended for resolving ambiguous stereochemistry in analogues .

Q. How do researchers evaluate the stability of this compound under experimental conditions?

Stability studies involve:

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for imidazo[1,2-a]pyridine derivatives) .
  • Solution stability : Monitor degradation in DMSO or PBS buffers via HPLC over 24–72 hours .
  • Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and activity thresholds (IC50_{50} vs. EC50_{50}) .
  • Structural analogs : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups) using SAR models .
  • Metabolic interference : Use liver microsome assays to identify cytochrome P450 interactions that alter efficacy .

Q. How can computational methods predict the compound’s binding affinity for target proteins?

  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the imidazo[1,2-a]pyridine scaffold’s π-π stacking and hydrogen-bonding potential .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
  • Free energy calculations : Use MM/GBSA to rank binding affinities of derivatives .

Q. What experimental designs validate the compound’s pharmacokinetic (PK) profile?

  • In vitro ADME :
  • Permeability : Caco-2 cell assays to predict intestinal absorption .
  • Metabolism : Incubate with human liver microsomes to identify major metabolites (e.g., ethoxy group demethylation) .
    • In vivo PK : Administer intravenously/orally to rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC, t1/2_{1/2}, and bioavailability .

Q. How do researchers address low solubility in aqueous buffers during biological testing?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the benzamide moiety .
  • Nanoformulations : Encapsulate in PEGylated liposomes for improved delivery .

Methodological Challenges

Q. What protocols minimize impurities during multi-step synthesis?

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step .
  • Byproduct suppression : Add molecular sieves during cyclization to absorb water and prevent hydrolysis .
  • Quality control : Track impurities (e.g., unreacted starting materials) via LC-MS and adjust stoichiometry .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

  • Substituent libraries : Synthesize derivatives with variations in the ethoxy group (e.g., halogen, alkyl, or aryl substitutions) .
  • Biological screening : Test against panels of related targets (e.g., kinases, ion channels) to identify selectivity trends .
  • 3D-QSAR : Build CoMFA or CoMSIA models using IC50_{50} data from analogues .

Q. What approaches confirm target engagement in cellular assays?

  • CETSA : Monitor thermal stabilization of target proteins via Western blotting .
  • Pull-down assays : Use biotinylated probes to isolate compound-protein complexes for MS identification .
  • Fluorescent tagging : Incorporate BODIPY or Cy5 labels for live-cell imaging .

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